4-(4-Acetoxyphenyl)-2-chloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetoxyphenyl)-2-chloro-1-butene is an organic compound that belongs to the class of phenylbutenes It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene typically involves the following steps:
Starting Material: The synthesis begins with 4-acetoxybenzaldehyde.
Formation of Intermediate: The 4-acetoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-(4-acetoxyphenyl)-2-butenal.
Chlorination: The 4-(4-acetoxyphenyl)-2-butenal is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the second position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanoic acid.
Reduction: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanol.
Substitution: Formation of 4-(4-acetoxyphenyl)-2-aminobutene or 4-(4-acetoxyphenyl)-2-thiobutene.
Scientific Research Applications
4-(4-Acetoxyphenyl)-2-chloro-1-butene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but lacks the chlorine atom.
4-(4-Acetoxyphenyl)-2-butenal: An intermediate in the synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene.
4-(4-Acetoxyphenyl)-2-aminobutene: A derivative formed through nucleophilic substitution.
Uniqueness
This compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
[4-(3-chlorobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGIFUCCOGIRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641202 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-86-6 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.